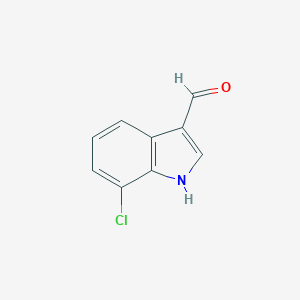

7-chloro-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

7-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJNOJSRXQVQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349236 | |

| Record name | 7-chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-07-7 | |

| Record name | 7-chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 7-Chloro-1H-indole-3-carbaldehyde in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1H-indole-3-carbaldehyde has emerged as a pivotal building block in medicinal chemistry and fine chemical manufacturing. Its unique structural features, including a reactive aldehyde group and a chlorinated indole ring, provide a versatile platform for the synthesis of a diverse array of complex molecules with significant biological activities. This technical guide elucidates the primary applications of this compound, with a particular focus on its role as a precursor to potent anticancer agents and kinase inhibitors. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant signaling pathways are presented to provide a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. Halogenated indole derivatives, in particular, have garnered significant attention due to the ability of halogen atoms to modulate the physicochemical and pharmacokinetic properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS No. 1008-07-7) is a key intermediate that leverages these advantages, serving as a foundational element for the synthesis of innovative therapeutic agents.[1] Its utility spans from the creation of specialized chemicals for materials science and agrochemicals to the development of novel drug candidates.[1]

This guide will delve into the specific applications of this compound in the synthesis of bioactive compounds, with a focus on anticancer agents and kinase inhibitors.

Applications in the Synthesis of Anticancer Agents

The versatility of this compound has been exploited in the development of various classes of anticancer compounds, including metal complexes and Schiff base derivatives.

Palladium(II) and Platinum(II) Complexes

Recent studies have demonstrated the potential of metal complexes incorporating derivatives of chloro-indole-3-carbaldehydes as potent anticancer agents. While the direct use of this compound was not specified, a closely related analog, 5-chloro-7-azaindole-3-carbaldehyde, has been used to synthesize platinum(II) and palladium(II) complexes. These complexes have shown significant antiproliferative activity against a panel of human cancer cell lines. The presence of the chloro-substituted ligand was found to enhance the selectivity of the metal complexes by reducing their toxicity to normal cells.[2]

Indole-Based Arylsulfonylhydrazides

Novel series of indole-based arylsulfonylhydrazides have been synthesized and evaluated for their anticancer activity. In one study, a morpholine derivative of indole-3-carbaldehyde was reacted with substituted phenyl sulfonylhydrazides to produce compounds with significant inhibitory activity against breast cancer cell lines. The 4-chloro-substituted derivative, 5f , emerged as a particularly potent compound.

| Compound | Target Cell Line | IC50 (µM) |

| 5f (4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) | MCF-7 (Estrogen Receptor-Positive Breast Cancer) | 13.2[3] |

| MDA-MB-468 (Triple-Negative Breast Cancer) | 8.2[3] |

Applications in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The indole scaffold is a common feature in many kinase inhibitors. This compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.

c-Src Kinase Inhibitors

The c-Src tyrosine kinase is a non-receptor tyrosine kinase that is often overexpressed or hyperactivated in various human cancers, playing a key role in tumor progression, metastasis, and angiogenesis. Derivatives of indole-3-carbaldehyde have been investigated as inhibitors of c-Src kinase.

| Compound | Target | IC50 (µM) | Cell Line | % Inhibition of Cell Proliferation (at 50 µM) |

| 4d (Unsubstituted phenyl derivative) | c-Src Kinase | 50.6 | SK-OV-3 (Ovarian Adenocarcinoma) | 55 |

| 4l (3-nitrophenyl derivative) | c-Src Kinase | 58.3 | - | - |

| 4o (4-methylphenyl derivative) | - | - | SK-OV-3 | 70-77 |

| HT-29 (Colon Carcinoma) | 70-77 | |||

| 4p (4-methylphenyl derivative) | - | - | SK-OV-3 | 70-77 |

| HT-29 (Colon Carcinoma) | 70-77 | |||

| 4q (4-methoxyphenyl derivative) | - | - | SK-OV-3 | 70-77 |

| HT-29 (Colon Carcinoma) | 70-77 |

Data adapted from a study on 3-substituted indoles. While not starting directly from the 7-chloro analog, this demonstrates the potential of the indole-3-carbaldehyde scaffold in Src kinase inhibition.

Signaling Pathway of c-Src Kinase

The inhibition of c-Src can disrupt multiple downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. A diagram of the c-Src signaling pathway is provided below.

Experimental Protocols

The following are representative experimental protocols for the synthesis of derivatives from indole-3-carbaldehydes. These can be adapted for reactions starting with this compound.

General Synthesis of Schiff Bases from Indole-3-carbaldehyde

This protocol describes the condensation reaction to form Schiff bases, which are versatile intermediates and can possess biological activity themselves.

Materials:

-

Indole-3-carbaldehyde (or this compound)

-

Appropriate primary amine (e.g., amino acids, aminophenols)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve indole-3-carbaldehyde (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.

-

Add a solution of the primary amine (1 equivalent) in ethanol to the flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent.[1][5]

Synthesis of 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde

This protocol details the N-acylation of indole-3-carboxaldehyde, a key step in creating a more reactive intermediate for further derivatization.

Materials:

-

Indole-3-carboxaldehyde

-

Triethylamine

-

3-Chloroacetyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

5% Sodium Bicarbonate (NaHCO3) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a well-stirred solution of indole-3-carboxaldehyde (2 mmol) and triethylamine (2.2 mmol) in 10 ml of anhydrous THF, add 3-chloroacetyl chloride (2.2 mmol) in 5 ml of THF dropwise.

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Monitor the progress of the reaction by TLC using a 9:1 hexane:ethyl acetate mixture as the mobile phase.

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the product with diethyl ether.

-

Wash the ether layer with a 5% NaHCO3 solution followed by distilled water.

-

Dry the ether layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the product.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of a wide range of biologically active compounds. Its utility in the construction of novel anticancer agents and kinase inhibitors is well-documented, with derivatives showing potent activity in both enzymatic and cell-based assays. The synthetic amenability of the aldehyde and the indole core allows for extensive structural modifications, providing a rich platform for the development of next-generation therapeutics. The experimental protocols and biological data presented in this guide underscore the strategic importance of this compound in modern drug discovery and development. Further exploration of derivatives based on this scaffold is warranted to uncover new therapeutic agents with improved efficacy and selectivity.

References

- 1. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde [mdpi.com]

- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-chloro-1H-indole-3-carbaldehyde

CAS Number: 1008-07-7

This technical guide provides a comprehensive overview of 7-chloro-1H-indole-3-carbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, spectroscopic profile, biological relevance, and applications as a versatile synthetic intermediate.

Physicochemical and Structural Data

This compound is a halogenated derivative of indole-3-carboxaldehyde. The presence of the chlorine atom at the 7-position and the aldehyde group at the 3-position makes it a valuable precursor for synthesizing a wide range of more complex molecular architectures. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1008-07-7 | [1][2] |

| Molecular Formula | C₉H₆ClNO | [1][2] |

| Molecular Weight | 179.60 g/mol | [1][2] |

| Appearance | Light yellow solid | [1] |

| Melting Point | Not specified; expected to be high (>200 °C) | Inferred from similar compounds |

| Boiling Point | Data not available (likely decomposes) | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); low solubility in water. | [3][4] |

| SMILES | O=CC1=CNC2=C1C=CC=C2Cl | [1] |

Synthesis and Mechanism

The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.

Caption: Mechanism of the Vilsmeier-Haack reaction for indole formylation.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from standard procedures for the formylation of indoles.

Materials:

-

7-chloro-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Sodium acetate solution (aqueous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Indole Addition: Dissolve 7-chloro-1H-indole in a minimal amount of anhydrous DMF.

-

Add the 7-chloroindole solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

-

A precipitate of the product should form. Collect the solid by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Caption: A typical experimental workflow for synthesizing the title compound.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of this compound. While primary spectral data is not widely published, the expected chemical shifts and vibrational frequencies can be reliably predicted based on the structure and data from analogous compounds.[5][6][7]

| Spectroscopic Data (Predicted) | |

| ¹H NMR (in CDCl₃ or DMSO-d₆) | Expected Chemical Shift (δ, ppm) |

| Aldehyde Proton (-CHO) | ~9.9 - 10.1 (singlet) |

| Indole N-H | ~8.5 - 12.0 (broad singlet, solvent dependent) |

| H-2 (Pyrrole Ring) | ~8.2 - 8.4 (singlet or doublet) |

| H-4, H-5, H-6 (Benzene Ring) | ~7.2 - 7.8 (multiplets, specific shifts influenced by Cl) |

| ¹³C NMR (in CDCl₃ or DMSO-d₆) | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | ~184 - 186 |

| Aromatic & Heterocyclic Carbons | ~110 - 140 (C-7 attached to Cl will be distinct) |

| Infrared (IR) Spectroscopy | Key Vibrational Frequencies (cm⁻¹) |

| N-H Stretch | ~3100 - 3300 (broad) |

| C-H Stretch (Aromatic) | ~3000 - 3100 |

| C=O Stretch (Aldehyde) | ~1650 - 1680 (strong, sharp) |

| C=C Stretch (Aromatic) | ~1450 - 1600 |

| C-Cl Stretch | ~700 - 800 |

General Protocol: NMR & IR Analysis

NMR Sample Preparation:

-

Weigh 5-10 mg of the purified product.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a vial.

-

Transfer the solution into a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

IR Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Biological and Pharmacological Relevance

Indole derivatives, including indole-3-carboxaldehydes, are recognized as a privileged scaffold in medicinal chemistry due to their wide range of biological activities. They are known to possess anti-inflammatory, antimicrobial, and anticancer properties.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A key mechanism of action for many indole derivatives is through the activation of the Aryl Hydrocarbon Receptor (AhR).[8][9] AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly at barrier surfaces like the gut and skin.[3][5] Tryptophan metabolites, such as indole-3-carboxaldehyde, produced by gut microbiota are natural ligands for AhR.[3]

Activation of AhR by an indole ligand leads to its translocation into the nucleus, where it dimerizes with ARNT (AhR Nuclear Translocator). This complex then binds to Xenobiotic Response Elements (XREs) on DNA, initiating the transcription of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1) and immune modulators like Interleukin-22 (IL-22). The 7-chloro substitution on the indole ring can significantly alter the binding affinity and subsequent activation of this pathway, making it a target for rational drug design.

Caption: Activation of the AhR signaling pathway by an indole derivative.

Applications in Research and Development

The primary application of this compound is as a versatile chemical intermediate. The aldehyde group is a reactive handle for a multitude of chemical transformations, while the chlorinated indole core provides a foundation for building molecules with potential therapeutic value.

Key Synthetic Transformations:

-

Condensation Reactions: The aldehyde can react with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and Knoevenagel condensation products, respectively.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different functional groups.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

N-Functionalization: The indole nitrogen can be alkylated or acylated to introduce further diversity.

These transformations allow for the construction of complex heterocyclic systems and libraries of compounds for high-throughput screening in drug discovery programs.

Caption: Synthetic utility of this compound.

References

- 1. This compound 97% | CAS: 1008-07-7 | AChemBlock [achemblock.com]

- 2. appchemical.com [appchemical.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. derpharmachemica.com [derpharmachemica.com]

physical and chemical properties of 7-chloro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-chloro-1H-indole-3-carbaldehyde, a halogenated derivative of the versatile indole-3-carbaldehyde scaffold. Indole-3-carbaldehyde and its analogues are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The introduction of a chlorine atom at the 7-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block for the synthesis of novel therapeutic agents.[3]

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1008-07-7 | [4][5] |

| Molecular Formula | C₉H₆ClNO | [4][5] |

| Molecular Weight | 179.60 g/mol | [4][5] |

| Appearance | Light yellow solid | [4] |

| Purity | ≥97% | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | O=CC1=CNC2=C1C=CC=C2Cl | [4] |

| Storage Conditions | Store at 0-8 °C | [4] |

Spectroscopic Data

Solubility Profile

The solubility of indole-3-carbaldehyde derivatives is influenced by the polarity of the solvent. The parent compound, indole-3-carboxaldehyde, is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL.[9] It is sparingly soluble in aqueous buffers.[9][10] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[9] The presence of the chlorine atom in this compound is expected to increase its lipophilicity, potentially altering its solubility profile compared to the parent compound.

Synthesis and Reactivity

The primary method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[11][12][13][14][15] This reaction involves the formylation of an electron-rich aromatic compound, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[11][12][15] The indole nucleus is sufficiently electron-rich to undergo electrophilic substitution, predominantly at the C3 position.

The aldehyde functionality of this compound allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. It can undergo oxidation to the corresponding carboxylic acid, reduction to the alcohol, and can participate in condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems.[1][16]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The following is a representative protocol for the synthesis of a chloro-substituted indole-3-carbaldehyde, adapted from general procedures for the Vilsmeier-Haack reaction.[11][17][18]

Materials:

-

7-Chloroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether (Et₂O) or Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, add anhydrous DMF.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. This forms the Vilsmeier reagent.

-

Prepare a solution of 7-chloroindole in anhydrous DMF.

-

Add the 7-chloroindole solution dropwise to the Vilsmeier reagent, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium hydroxide.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography on silica gel.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

Potential Applications in Drug Development

The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] Halogenation, such as the introduction of a chlorine atom, is a common strategy in drug design to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3] For example, Schiff base derivatives of indole-3-carboxaldehyde have been investigated for their antimicrobial and antitumor activities.[19] The unique substitution pattern of this compound makes it a valuable tool for exploring structure-activity relationships in various drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. Based on data for the related 5-chloro-1H-indole-3-carbaldehyde, this class of compounds may cause skin and eye irritation, as well as respiratory irritation.[20][21] Therefore, it is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound 97% | CAS: 1008-07-7 | AChemBlock [achemblock.com]

- 5. appchemical.com [appchemical.com]

- 6. rsc.org [rsc.org]

- 7. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. ijpcbs.com [ijpcbs.com]

- 16. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 17. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 5-Chloroindole-3-carboxaldehyde | 827-01-0 [chemicalbook.com]

An In-Depth Technical Guide to 7-Chloro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-indole-3-carbaldehyde is a halogenated derivative of indole-3-carbaldehyde, a versatile heterocyclic compound that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. The indole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals. The introduction of a chlorine atom at the 7-position of the indole ring can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, spectral data, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1008-07-7 | [1] |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | [2] |

| Appearance | Solid | - |

| Purity | Typically ≥97% | [1] |

| SMILES | O=CC1=CNC2=C1C=CC=C2Cl | [1] |

| MDL Number | MFCD06657153 | [1] |

Synthesis

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic ring, in this case, 7-chloroindole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Chloroindole

Materials:

-

7-Chloroindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring to form the Vilsmeier reagent. The temperature should be maintained at 0-5 °C.

-

Dissolve 7-chloroindole in DMF in a separate flask.

-

Add the solution of 7-chloroindole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is basic.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

For further purification, the crude product can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The final product can be purified by recrystallization or column chromatography.

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques. While a complete dataset for this specific compound is not available in the provided search results, representative data for the parent compound, indole-3-carbaldehyde, and its derivatives are presented for reference.

| Technique | Data for Indole-3-carbaldehyde and Derivatives |

| ¹H NMR | For 1H-indole-3-carbaldehyde (in CDCl₃, 400 MHz), characteristic peaks include: δ 10.08 (s, 1H, -CHO), 8.79 (s, 1H, indole NH), and aromatic protons in the range of δ 7.29-8.40.[3] |

| ¹³C NMR | For 1H-indole-3-carbaldehyde (in CDCl₃, 101 MHz), characteristic peaks include: δ 185.34 (C=O), and aromatic carbons in the range of δ 111.70-136.79.[3] |

| IR | For a derivative, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, a characteristic C=O stretching frequency is observed at 1601.15 cm⁻¹.[4] |

| Mass Spec. | For 1H-indole-3-carbaldehyde, the [M+H]⁺ ion is observed at m/z 146.[3] |

Biological Activity and Applications in Drug Development

Indole-3-carboxaldehyde and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2] The halogen substitution on the indole ring is a common strategy to enhance the therapeutic potential of these compounds.

Anticancer Potential

While specific anticancer data for this compound is limited in the provided results, related chlorinated indole derivatives have shown promising activity. For instance, a derivative of 4-chloro-benzenesulfonohydrazide with an indole-3-carboxaldehyde moiety demonstrated an IC₅₀ value of 13.2 µM against the MCF-7 human breast adenocarcinoma cell line.[5][6] Another study on metal complexes of chloro-derivatives of 7-azaindole-3-carbaldehyde showed that a platinum complex exhibited an IC₅₀ of 4.96 µM against cisplatin-resistant ovarian cancer cells (A2780cis) and 4.83 µM against triple-negative breast cancer cells (MDA-MB-231).[3] These findings suggest that the chloro-substituted indole-3-carbaldehyde scaffold is a promising pharmacophore for the development of novel anticancer agents.

Enzyme Inhibition

Indole derivatives are known to interact with various enzymes. For example, indole-3-carboxaldehyde has been shown to inhibit the activity of enzymes in the mitochondria of Fusarium solani, a pathogenic fungus.[7] It was found to decrease the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR).[7] Furthermore, indole-3-carboxaldehyde exhibited a strong inhibitory activity against xanthine oxidase (XO) with an IC₅₀ of 13.36 µM.[8] While specific enzyme inhibition data for this compound is not available, its structural similarity to these active compounds suggests its potential as an enzyme inhibitor.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis is readily achievable through the Vilsmeier-Haack reaction. The presence of the chlorine atom on the indole ring is anticipated to modulate its biological activity, and related chlorinated indole derivatives have already demonstrated promising anticancer and enzyme inhibitory activities. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound and its derivatives to unlock their full therapeutic potential.

References

- 1. This compound 97% | CAS: 1008-07-7 | AChemBlock [achemblock.com]

- 2. appchemical.com [appchemical.com]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Chloro Group's Directing Influence in the Reactivity of Indole-3-Carbaldehyde: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Role of Halogenation in Modulating Indole Reactivity

Indole-3-carbaldehyde is a cornerstone scaffold in medicinal chemistry and synthetic organic chemistry. Its derivatives are integral to a wide array of biologically active compounds, from naturally occurring alkaloids to novel therapeutic agents.[1][2][3] The strategic placement of a chloro group on the indole ring profoundly alters the electronic landscape of the molecule, thereby steering its reactivity and influencing the biological profiles of its downstream products. This technical guide delves into the nuanced role of the chloro substituent in indole-3-carbaldehyde, offering insights for researchers, scientists, and professionals in drug development.

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 position.[4] The introduction of a chloro atom, a halogen, presents a fascinating dichotomy of electronic effects: it is inductively electron-withdrawing (-I effect) and simultaneously electron-donating through resonance (+R effect). The interplay of these opposing forces, dictated by the position of the chloro group on the indole ring, is the central theme of this guide. Understanding this duality is paramount to predicting and exploiting the reactivity of chloro-substituted indole-3-carbaldehydes in complex synthetic endeavors.

This document will explore the electronic perturbations caused by the chloro group, its impact on the reactivity of both the indole ring and the carbaldehyde functionality, and provide practical, field-proven experimental protocols.

The Electronic Influence of the Chloro Substituent

The presence of a chloro group on the indole ring of indole-3-carbaldehyde introduces a significant perturbation to the molecule's electron distribution. This, in turn, modulates the reactivity of both the heterocyclic ring and the aldehyde functional group.

Dual Electronic Nature: Inductive Withdrawal vs. Resonance Donation

The chloro atom exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, the chloro group withdraws electron density from the indole ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack compared to the unsubstituted indole.

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system. This effect increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent.

The net effect of the chloro group is a complex balance of these two factors. While the inductive effect generally deactivates the entire ring, the resonance effect can direct incoming electrophiles to specific positions.

Impact on the Indole Ring Nucleophilicity

The electron-withdrawing nature of the chloro group generally decreases the overall nucleophilicity of the indole ring. This has significant implications for electrophilic substitution reactions. For instance, in Friedel-Crafts type reactions, harsher conditions may be required to achieve the desired transformation compared to unsubstituted indole-3-carbaldehyde.

Modulation of Aldehyde Electrophilicity

The electronic effects of the chloro substituent also propagate to the C3-carbaldehyde group. The electron-withdrawing nature of the chlorine can enhance the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. This can be advantageous in reactions such as condensations and additions to the carbonyl group.

Reactivity and Synthetic Applications

The modified electronic properties of chloro-substituted indole-3-carbaldehydes open up a diverse range of synthetic possibilities. The position of the chloro group (e.g., C4, C5, C6, or C7) further refines the reactivity and directs the outcome of various chemical transformations.

Electrophilic Aromatic Substitution

While the indole ring is deactivated overall, electrophilic substitution can still occur. The position of the incoming electrophile is directed by the combined influence of the existing aldehyde group and the chloro substituent. For example, halogenation of 3-substituted indoles typically occurs at the C2 position if the C3 position is blocked.[4]

Nucleophilic Addition to the Carbonyl Group

The enhanced electrophilicity of the aldehyde in chloro-substituted indole-3-carbaldehydes facilitates a variety of nucleophilic addition and condensation reactions. These are pivotal in the synthesis of many biologically active molecules.[1][3]

Table 1: Comparison of Reactivity in Unsubstituted vs. Chloro-Substituted Indole-3-Carbaldehyde

| Reaction Type | Unsubstituted Indole-3-Carbaldehyde | Chloro-Substituted Indole-3-Carbaldehyde | Rationale |

| Electrophilic Aromatic Substitution | More reactive | Less reactive | The -I effect of the chloro group deactivates the indole ring. |

| Nucleophilic Addition to Carbonyl | Standard reactivity | More reactive | The -I effect of the chloro group increases the electrophilicity of the aldehyde carbon. |

| Condensation Reactions (e.g., Knoevenagel) | Good yields under standard conditions | Often proceeds more readily or under milder conditions | Increased electrophilicity of the aldehyde promotes the initial nucleophilic attack. |

Cross-Coupling Reactions

Chloro-substituted indole-3-carbaldehydes are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the position of the chloro group, providing a powerful tool for molecular diversification.

Experimental Protocols

General Considerations

All reactions should be carried out in a well-ventilated fume hood. Glassware should be oven-dried prior to use for moisture-sensitive reactions. Reagents and solvents should be of appropriate grade and used as received or purified according to standard procedures.

Synthesis of 5-Chloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes a common method for the formylation of a substituted indole.[5][6]

Step-by-Step Methodology:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Formylation: Dissolve 5-chloroindole in DMF and cool the solution to 0 °C. Slowly add the prepared Vilsmeier reagent to the 5-chloroindole solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium carbonate or sodium hydroxide until the pH is basic.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Knoevenagel Condensation of 6-Chloro-1H-indole-3-carbaldehyde with Malononitrile

This protocol exemplifies the increased reactivity of the aldehyde group.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloro-1H-indole-3-carbaldehyde and malononitrile in ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically complete within a few hours. Monitor by TLC.

-

Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, cool the mixture in an ice bath to induce crystallization. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum. Recrystallization may be performed if necessary.

Visualizing Reaction Pathways

Vilsmeier-Haack Formylation of Chloro-Indole

Caption: Vilsmeier-Haack formylation workflow.

Knoevenagel Condensation Pathway

Caption: Key steps in the Knoevenagel condensation.

Conclusion: A Versatile Tool for Chemical Innovation

The introduction of a chloro group to the indole-3-carbaldehyde framework is a powerful strategy for modulating its chemical reactivity and unlocking new avenues for the synthesis of complex molecules. By understanding the delicate balance of inductive and resonance effects, chemists can harness the unique properties of these halogenated building blocks to design and create novel compounds with tailored properties for applications in drug discovery and materials science. The enhanced reactivity of the aldehyde and the potential for post-synthetic modification via cross-coupling reactions make chloro-substituted indole-3-carbaldehydes indispensable tools in the modern chemist's arsenal.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 7-chloro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-chloro-1H-indole-3-carbaldehyde is a halogenated derivative of the indole-3-carboxaldehyde scaffold, a core structure in a multitude of biologically active compounds. The indole moiety is a privileged pharmacophore, and its substitution, particularly with halogens, can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth review of the available literature on this compound, focusing on its synthesis, chemical characteristics, and its emerging role as a versatile intermediate in the development of novel therapeutic agents.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the indole nucleus, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Chloroindole

The following protocol is a generalized procedure based on the well-established Vilsmeier-Haack reaction for indoles.

Materials:

-

7-Chloroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form in situ.

-

Dissolve 7-chloroindole in anhydrous dichloromethane (DCM).

-

Add the solution of 7-chloroindole dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

A Chinese patent describes a similar procedure for the synthesis of various substituted indole-3-carboxaldehydes, reporting high yields for chloro-substituted isomers. For instance, the synthesis of 6-chloro-1H-indole-3-carbaldehyde resulted in a yield of 91%.

Synthesis Workflow

Caption: Vilsmeier-Haack synthesis of this compound.

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical and available spectroscopic data for this compound.

| Property | Value |

| CAS Number | 1008-07-7 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Appearance | Solid |

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.9-10.1 ppm.- NH proton of the indole ring as a broad singlet at δ 8.5-9.0 ppm.- Aromatic protons on the indole ring between δ 7.2-8.3 ppm, with splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring. |

| ¹³C NMR | - Carbonyl carbon of the aldehyde group around δ 185 ppm.- Aromatic carbons in the range of δ 110-140 ppm. |

| IR (Infrared) | - N-H stretching vibration around 3200-3400 cm⁻¹.- C=O stretching of the aldehyde at approximately 1650-1680 cm⁻¹.- C-Cl stretching vibration in the fingerprint region. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z 179 and an M+2 peak at m/z 181 with an intensity ratio of approximately 3:1, characteristic of the chlorine isotope pattern. |

Biological Activity and Therapeutic Potential

The indole-3-carboxaldehyde scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antioxidant effects. The introduction of a chlorine atom at the 7-position of the indole ring is anticipated to modulate these activities.

Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are limited, research on its precursor, 7-chloroindole, has shown promising results. A study investigating the antibacterial and antibiofilm activities of various chloroindoles against Vibrio parahaemolyticus reported that 7-chloroindole exhibited moderate antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 200 µg/mL and was effective in inhibiting biofilm formation without significantly affecting planktonic cell growth. This suggests that derivatives of 7-chloroindole, such as the title compound, could serve as valuable intermediates for the development of novel antibacterial agents.

Anticancer Activity

The indole nucleus is a common feature in many anticancer drugs. The functionalization of the indole ring, including halogenation, is a key strategy in the design of new anticancer agents. Although no studies have directly reported the anticancer activity of this compound, numerous derivatives of substituted indole-3-carboxaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines. It is plausible that this compound could act as a crucial building block for the synthesis of novel compounds with anticancer potential.

Antioxidant Activity

The antioxidant properties of indole derivatives are well-documented. The indole ring can act as a scavenger of free radicals. The introduction of an aldehyde group and a chlorine atom can influence this activity. Studies on other indole-3-carboxaldehyde analogues have demonstrated their potential as antioxidants. Further investigation is warranted to evaluate the specific antioxidant capacity of the 7-chloro derivative.

Role in Drug Discovery and Development

This compound is a valuable intermediate in organic synthesis and medicinal chemistry. Its aldehyde functionality provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Synthesis of Schiff Bases and Other Derivatives

The aldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases. These Schiff bases and their metal complexes have been extensively studied for their diverse biological activities. Furthermore, the indole nitrogen can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution, providing multiple avenues for structural modification and the generation of compound libraries for drug screening.

Logical Relationship in Derivative Synthesis

Caption: Synthetic utility of this compound.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in drug discovery and development. While comprehensive biological data for this specific compound is still emerging, the known activities of its parent indole scaffold and related derivatives strongly suggest its promise as a precursor for novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further detailed investigation into its synthesis optimization, full spectroscopic characterization, and a thorough evaluation of its biological profile are crucial next steps to fully unlock the potential of this intriguing molecule.

The Fundamental Chemistry of 7-Chloro-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of 7-chloro-1H-indole-3-carbaldehyde, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its synthesis, chemical properties, reactivity, and spectroscopic characterization, presenting data in a clear and accessible format for researchers and drug development professionals.

Core Chemical Properties

This compound is a solid, typically appearing as a light yellow substance. Its core structure consists of an indole ring system substituted with a chlorine atom at the 7-position and a formyl group at the 3-position. This substitution pattern imparts specific chemical and physical properties that are valuable in the design of novel bioactive molecules.

| Property | Value | Reference |

| CAS Number | 1008-07-7 | [1][2] |

| Molecular Formula | C₉H₆ClNO | [1][2] |

| Molecular Weight | 179.60 g/mol | [1][3] |

| Appearance | Light yellow solid | |

| Purity | 97% (typical) | [2] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[4][5][6] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 7-chloro-1H-indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Chloro-1H-indole

This protocol is a generalized procedure based on established methods for the Vilsmeier-Haack formylation of indoles.[4][7]

Materials:

-

7-Chloro-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-chloro-1H-indole (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. The reaction is typically stirred for several hours (2-6 hours) and can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.

-

Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution. This will hydrolyze the intermediate iminium salt to the aldehyde.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Caption: Synthesis of this compound via the Vilsmeier-Haack reaction.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the aldehyde proton. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, around δ 9.8-10.1 ppm. The indole NH proton will appear as a broad singlet, also in the downfield region. The aromatic protons on the benzene and pyrrole rings will exhibit complex splitting patterns, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and formyl groups. For comparison, the aldehyde proton of the parent indole-3-carbaldehyde appears at δ 10.08 ppm in CDCl₃.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the range of δ 180-190 ppm. The carbons of the indole ring will appear in the aromatic region (δ 110-140 ppm). For comparison, the carbonyl carbon of indole-3-carbaldehyde resonates at δ 185.34 ppm in CDCl₃.[8]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. Another characteristic feature will be the N-H stretching vibration of the indole ring, which appears as a broad band around 3200-3400 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.60 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak.

Reactivity of this compound

The reactivity of this compound is dictated by the interplay of the electron-rich indole nucleus and the electron-withdrawing aldehyde and chloro substituents.

Reactions at the Aldehyde Group

The formyl group at the 3-position is a versatile handle for a variety of chemical transformations, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 7-chloro-1H-indole-3-carboxylic acid, using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (7-chloro-1H-indol-3-yl)methanol, using reducing agents such as sodium borohydride.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, leading to the formation of alcohols, cyanohydrins, and other addition products.[9][10]

-

Condensation Reactions: The aldehyde can undergo condensation reactions with amines to form imines (Schiff bases), with active methylene compounds in Knoevenagel condensations, and with ylides in Wittig reactions. These reactions are pivotal for elaborating the indole scaffold.

Caption: Key reactions involving the aldehyde group of this compound.

Reactions on the Indole Ring

The indole ring itself can participate in various reactions, although its reactivity is modulated by the existing substituents.

-

N-Substitution: The nitrogen atom of the indole ring can be alkylated or acylated under appropriate basic conditions.

-

Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack, primarily at the C-2 position, as the C-3 position is blocked. The presence of the electron-withdrawing chloro and formyl groups deactivates the ring towards electrophilic substitution compared to unsubstituted indole.

Applications in Drug Discovery and Medicinal Chemistry

Indole-3-carbaldehyde and its derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities.[11] The introduction of a chlorine atom at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its efficacy and metabolic stability.

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:

-

Anticancer agents

-

Antimicrobial agents

-

Anti-inflammatory agents

-

Antiviral compounds

The reactive aldehyde group allows for the facile introduction of various pharmacophores and the construction of diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its synthesis is readily achieved through the Vilsmeier-Haack reaction, and its chemical reactivity offers numerous possibilities for the development of novel and complex molecular architectures. The presence of the chloro and formyl groups provides strategic points for modification, making it an attractive starting material for the discovery of new therapeutic agents. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its potential in drug development.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound 97% | CAS: 1008-07-7 | AChemBlock [achemblock.com]

- 3. 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. orgsyn.org [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3.1.1 – Introduction to Nucleophiles, Electrophiles and Curved Arrows – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure of 7-chloro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure, properties, synthesis, and spectral characteristics of 7-chloro-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery.

Core Structure and Chemical Properties

This compound is a halogenated derivative of indole-3-carbaldehyde. The core structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a chlorine atom substituted at the 7-position of the indole nucleus and a formyl group at the 3-position. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor for the synthesis of a diverse range of bioactive compounds.[1][2]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 5-chloro-1H-indole-3-carboxaldehyde | 6-chloro-1H-indole-3-carboxaldehyde |

| CAS Number | 1008-07-7[3] | 827-01-0 | 703-82-2 |

| Molecular Formula | C₉H₆ClNO[3] | C₉H₆ClNO | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol [3][4] | 179.60 g/mol | 179.60 g/mol |

| Appearance | Light yellow solid[3] | Not specified | Not specified |

| Purity | 97%[3] | Not specified | Not specified |

| Melting Point (°C) | Not explicitly reported | 213-216 | 210[5] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and sparingly soluble in water.[6][7] | Not specified | Not specified |

Synthesis of this compound

The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an indole nucleus using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Experimental Protocol: Vilsmeier-Haack Reaction

The following is a generalized protocol for the synthesis of this compound based on established procedures for related compounds.

Materials:

-

7-chloroindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The temperature should be maintained below 5 °C during the addition. Stir the mixture for an additional 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 7-chloroindole in a minimal amount of DMF or an appropriate solvent. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 40-90 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, pour the reaction mixture onto crushed ice. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate of the crude product should form.

-

Purification: Collect the crude product by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Logical Workflow for Vilsmeier-Haack Synthesis:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted and Reference Spectroscopic Data

| Technique | Predicted Data for this compound | Reference Data (Compound) |

| ¹H NMR (in DMSO-d₆) | δ ~12.5 (s, 1H, NH), ~10.0 (s, 1H, CHO), ~8.2-7.2 (m, 4H, Ar-H) | 6-chloro-1H-indole-3-carbaldehyde: δ 12.32 (br, 1H), 8.30 (s, 1H), 7.84 (m, 1H), 7.63 (d, J=8.5 Hz, 1H), 7.39 (d, J=2 Hz, 1H)[5] |

| ¹³C NMR | Expected peaks for aromatic carbons, C=O, and indole ring carbons. | 1H-indole-3-carbaldehyde: δ 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70[8] |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1600-1450 (C=C stretch, aromatic) | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde: 3055-2568 (Ar-H), 1601.15 (C=O) |

| Mass Spec. (ESI-MS) | [M+H]⁺ at m/z 180.0 | 1H-indole-3-carbaldehyde: [M+H]⁺ at m/z 146[8] |

Biological Activity and Potential Applications in Drug Development

Indole-3-carboxaldehyde and its derivatives are recognized as a promising scaffold in drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][9] While specific studies on the biological effects of this compound are limited in the reviewed literature, the core indole-3-carboxaldehyde structure has been shown to interact with key biological pathways.

Known Signaling Pathway Interactions of the Indole-3-Carboxaldehyde Scaffold

Recent studies have elucidated the role of indole-3-carboxaldehyde as a modulator of inflammatory signaling. For instance, it has been shown to inhibit the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, a key component of the innate immune response.

Signaling Pathway Diagram: Inhibition of NLRP3 Inflammasome by Indole-3-Carboxaldehyde

Caption: Inhibition of the NLRP3 inflammasome activation by the indole-3-carboxaldehyde scaffold.

The versatility of the indole-3-carboxaldehyde core, including the potential for halogenation at various positions, allows for the generation of large libraries of compounds for screening against various therapeutic targets.[9] The chloro-substituent at the 7-position of the indole ring in this compound can significantly alter its lipophilicity, electronic distribution, and metabolic stability, potentially leading to novel pharmacological profiles.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction. While the specific biological activities of this particular isomer are yet to be extensively explored, the known pharmacological relevance of the broader indole-3-carboxaldehyde class suggests that this compound is a promising candidate for further investigation in drug discovery programs. This technical guide provides a foundational understanding of its core structure and properties to aid researchers in its application.

References

- 1. 1008-07-7|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97% | CAS: 1008-07-7 | AChemBlock [achemblock.com]

- 4. appchemical.com [appchemical.com]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. rsc.org [rsc.org]

- 9. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 7-chloro-1H-indole-3-carbaldehyde from 7-chloroindole via Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 7-chloro-1H-indole-3-carbaldehyde from 7-chloroindole using the Vilsmeier-Haack reaction. This formylation reaction is a crucial transformation in synthetic organic chemistry, yielding a versatile intermediate for the development of various pharmaceutical agents and functional materials. The protocol herein describes a robust and reproducible method, complete with reagent specifications, reaction conditions, and purification procedures.

Introduction

Indole-3-carbaldehyde and its derivatives are pivotal precursors in the synthesis of a wide range of biologically active compounds, including anti-inflammatory, anti-cancer, and anti-viral agents. The introduction of a formyl group at the C-3 position of the indole nucleus provides a synthetic handle for further molecular elaborations. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[1][3] This electrophilic species attacks the electron-rich C-3 position of the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to afford the desired aldehyde. This document outlines a specific protocol for the synthesis of this compound, a valuable building block in medicinal chemistry.

Reaction Scheme

Caption: Vilsmeier-Haack formylation of 7-chloro-1H-indole.

Experimental Protocol

This protocol is based on established general procedures for the Vilsmeier-Haack formylation of indoles.[1][4]

Materials:

-

7-chloro-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C using an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

-

Reaction with 7-chloroindole: Dissolve 7-chloro-1H-indole (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a flask containing crushed ice. Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation

Table 1: Reagent Quantities for a Typical Synthesis

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 1g of 7-chloroindole) |

| 7-chloro-1H-indole | 151.59 | 1.0 | 1.0 g (6.60 mmol) |

| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 | 1.45 g (1.53 mL, 19.8 mmol) |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 | 1.21 g (0.74 mL, 7.92 mmol) |

Table 2: Physicochemical Properties of Starting Material and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 7-chloro-1H-indole | C₈H₆ClN | 151.59 | Off-white to light brown solid |

| This compound | C₉H₆ClNO | 179.60 | Light yellow to beige solid[5] |

Table 3: Expected Analytical Data for this compound

| Analysis | Expected Result |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5 (s, 1H, NH), 10.0 (s, 1H, CHO), 8.3 (s, 1H, H-2), 8.1 (d, 1H, H-4), 7.5 (d, 1H, H-6), 7.3 (t, 1H, H-5). (Predicted based on similar structures[4]) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 185.5 (CHO), 138.0 (C-2), 136.5 (C-7a), 128.0 (C-3a), 124.0 (C-6), 122.0 (C-4), 121.0 (C-5), 118.0 (C-3), 115.0 (C-7). (Predicted) |

| Melting Point | Not available in searched literature. Expected to be a solid at room temperature. |

| Purity | >97% after column chromatography[5] |